2,4-Difluoro-N-(4-fluorophenyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
823802-13-7 |
|---|---|
Molecular Formula |
C12H8F3N |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI Key |
BJGFULZTGLCIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Fluorinated N Aryl Anilines
Mechanistic Pathways in C-N Bond Formation
The formation of the C-N bond in fluorinated N-aryl anilines is achieved through several key reaction types, each with distinct mechanistic features. The electronic properties of the fluorine atoms significantly influence the reactivity of the aromatic rings and the amine group.
General Acid Catalysis in Aromatic Amine Condensations
The condensation of aromatic amines with carbonyl compounds to form imines (Schiff bases) is a fundamental C-N bond-forming reaction that is often subject to general acid catalysis. libretexts.orgnih.gov The reaction of an amine with an aldehyde or ketone proceeds through a carbinolamine intermediate. The acid catalyst protonates the hydroxyl group of this intermediate, converting it into a better leaving group (water) and facilitating its elimination to form the C=N double bond of the imine. libretexts.org
Detailed Mechanistic Studies of Transition Metal-Catalyzed Aminations
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds and synthesizing aryl amines. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples. wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The generally accepted catalytic cycle involves several key steps:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. wikipedia.orglibretexts.org The reactivity of aryl halides typically follows the trend I > Br > Cl >> F, making the activation of C-F bonds particularly challenging due to their high bond strength. thieme-connect.comthieme-connect.com
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex. wikipedia.orgnih.gov
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
For less reactive aryl fluorides, specialized catalyst systems are often required. Research has shown that nickel catalysts with bulky N-heterocyclic carbene ligands can facilitate the amination of aryl fluorides. thieme-connect.com Furthermore, ruthenium catalysts can activate electron-rich and neutral aryl fluorides for SNAr amination via η⁶-coordination, where the metal enhances the electrophilicity of the aromatic ring. thieme-connect.comthieme-connect.comresearchgate.net Mechanistic studies on these systems indicate that hemilabile ligands, which have a weakly coordinating group, are crucial for promoting the dissociation of the product from the metal center, thus completing the catalytic cycle. thieme-connect.comresearchgate.net
Ullmann Condensation: This classic copper-catalyzed reaction typically requires harsher conditions than its palladium-catalyzed counterpart, including high temperatures and polar solvents. wikipedia.orgmdpi.com The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Kinetic studies on Ullmann-type couplings suggest that the reaction can proceed through a Cu(III) intermediate formed via oxidative addition, followed by reductive elimination. wikipedia.orgmdpi.com The use of ligands such as diamines can significantly improve the reaction conditions and efficiency. wikipedia.org Studies on the Ullmann coupling between lactams and fluorinated anilines have revealed that the activation energy is influenced by substituents on both coupling partners, highlighting the electronic interplay in the rate-determining step. mdpi.com
| Reaction Type | Catalyst | Key Mechanistic Steps | Fluorinated Substrate Considerations |
| Buchwald-Hartwig | Palladium, Nickel | Oxidative Addition, Amine Deprotonation, Reductive Elimination wikipedia.orglibretexts.org | C-F bond activation is challenging; requires specialized, bulky ligands or alternative metals like Ni and Ru. thieme-connect.comresearchgate.net |
| Ullmann | Copper | Formation of Cu(I) Amide, Oxidative Addition, Reductive Elimination wikipedia.org | Requires high temperatures; electronic effects of fluorine influence activation energies. mdpi.com |
Kinetics and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems
Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the synthesis of compounds like 2,4-Difluoro-N-(4-fluorophenyl)aniline, where an amine displaces a leaving group (often a halide) on an electron-deficient aromatic ring.
The mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile (amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
Fluorine atoms play a dual role in SNAr reactions. Their strong electron-withdrawing inductive effect activates the aromatic ring towards nucleophilic attack, making the first step (which is often rate-determining) faster. masterorganicchemistry.com Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often better than Cl, Br, or I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, rather than the C-F bond cleavage itself. masterorganicchemistry.com
Kinetics: The rates of SNAr reactions are highly dependent on the nature and position of electron-withdrawing groups. For instance, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example where the nitro groups strongly activate the ring for substitution. masterorganicchemistry.com Kinetic studies comparing 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols have been used to elucidate the reaction mechanism, showing it can be borderline between a concerted and a stepwise pathway. dntb.gov.ua
Regioselectivity: The position of substitution is dictated by the location of the leaving group and the activating groups. Electron-withdrawing groups exert their strongest activating effect when positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com In a molecule like 1-X-2,4-difluorobenzene, an incoming nucleophile like morpholine (B109124) will preferentially substitute the fluorine at the C4 position (para to the X group) if X is an activating group. researchgate.net However, regioselectivity can be challenging to control and can be influenced by factors such as the solvent. researchgate.netnih.gov
Radical and Photoinduced Reaction Mechanisms
Beyond traditional polar reactions, radical and photoinduced pathways offer alternative and often milder methods for forming C-N and C-C bonds in the synthesis and modification of fluorinated anilines.
Elucidation of Electron Donor-Acceptor (EDA) Complex Involvement in Photoinduced Difluoroalkylation
Photoinduced reactions provide a powerful, transition-metal-free approach for the synthesis of difluoroalkylated anilines. acs.orgnih.govnih.gov A key mechanistic feature in some of these reactions is the formation of an Electron Donor-Acceptor (EDA) complex. acs.orgconicet.gov.arresearchgate.net An EDA complex is a ground-state molecular aggregate formed between an electron-rich molecule (the donor, e.g., an aniline) and an electron-poor molecule (the acceptor, e.g., ethyl difluoroiodoacetate). acs.orgnih.gov
The formation of this complex is often evidenced by a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov Upon irradiation with visible light, a single electron transfer (SET) occurs within the complex. acs.orgresearchgate.net This generates a radical cation from the aniline (B41778) donor and a radical anion from the acceptor, which then fragments to produce a fluoroalkyl radical. acs.orgnih.gov
The proposed mechanism for the photocatalyst-free difluoroalkylation of anilines involves these steps:
EDA Complex Formation: The aniline and the fluorinated reagent (e.g., ethyl difluoroiodoacetate) form an EDA complex. nih.govconicet.gov.ar
Photoinduced SET: Visible light excitation promotes an electron transfer, generating an aniline radical cation and a fluorinated radical. acs.orgresearchgate.net
Radical Coupling/Reaction: The aniline (in its neutral or radical cation form) reacts with the fluorinated radical, ultimately leading to the difluoroalkylated product after subsequent steps like deprotonation. acs.orgnih.gov
Analysis of Radical Chain Scenarios in Fluorination Reactions
Radical chain reactions are a class of processes characterized by initiation, propagation, and termination steps. libretexts.org Such mechanisms can be operative in fluorination and fluoroalkylation reactions. numberanalytics.comwikipedia.org The key feature is that a single initiation event can lead to the formation of many product molecules through a repeating cycle of propagation steps. libretexts.org
In the context of the photoinduced difluoroalkylation of anilines, a quantum yield (Φ) greater than one is a strong indicator of a radical chain mechanism. acs.orgnih.gov A quantum yield of 2.7 has been measured for the reaction between anilines and ethyl difluoroiodoacetate, confirming that a chain process is operating. nih.gov
A plausible radical chain mechanism initiated by an EDA complex is as follows:
Initiation: Photoinduced SET within the EDA complex generates the initial radical pair (aniline radical cation B and fluorinated radical A ). acs.orgnih.gov
Propagation:
A neutral aniline molecule reacts with the fluorinated radical A to form a new radical intermediate C . acs.orgnih.gov
This radical intermediate C then reduces another molecule of the fluorinated reagent, propagating the chain by regenerating the fluorinated radical A and forming an oxidized intermediate D , which leads to the final product upon deprotonation. acs.orgnih.gov
Termination: Two radical species combine to form a stable, non-radical product, ending the chain. libretexts.org
Influence of Noncovalent Interactions on Reactivity and Selectivity
Non-covalent interactions (NCIs) are crucial in asymmetric catalysis for controlling reactivity and selectivity in complex chemical transformations. rsc.orgrsc.org Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts for a wide array of asymmetric reactions. acs.org The effectiveness of these catalysts stems from the various NCIs they can form with reactants, including hydrogen bonding, aromatic interactions, and van der Waals forces. acs.org
In the context of CPA-catalyzed functionalization of arylamines, NCIs play a pivotal role. rsc.orgrsc.org Arylamines that contain N–H groups can engage the CPA catalyst through hydrogen-bonding interactions, which facilitates activation. rsc.org Simultaneously, the aryl portions of the arylamine can direct site-specific asymmetric functionalization through π–π interactions with the aromatic systems of the catalyst. rsc.org The inherent complexity of these reactions is increased by the presence of multiple NCI-active motifs on the arylamine substrates, which presents considerable challenges for theoretical analysis. rsc.orgrsc.org
The regioselectivity of these reactions is primarily dictated by the nucleophilicity of the reaction site on the arylamine, with a notable influence from the steric effects of the CPA catalyst. rsc.org For instance, in the case of diarylamines, the reaction site is the carbon atom with the highest nucleophilicity on the aromatic ring. rsc.org
Table 2: Key Noncovalent Interactions in CPA-Catalyzed Arylamine Functionalization
| Interaction Type | Interacting Groups | Role in Catalysis |
|---|---|---|
| Hydrogen Bonding | Arylamine N-H and CPA | Substrate activation |
| π–π Interactions | Arylamine aryl moiety and CPA aromatic system | Directs site-specific functionalization |
A significant challenge in the field of asymmetric catalysis is understanding the phenomenon of enantioreversal, where minor perturbations in noncovalent interactions can lead to completely different catalytic pathways. rsc.org Substrate-controlled enantioreversal that operates independently of modifications to the chiral phosphoric acid (CPA) catalyst groups is a particularly under-investigated area, especially at the mechanistic level. rsc.org
Theoretical calculations have been employed to explore the influence of steric effects and NCIs on the interplay between regioselectivity and enantioreversal in CPA-catalyzed asymmetric functionalizations of arylamines. rsc.org These studies aim to clarify the factors that govern these outcomes and provide a detailed explanation of the mechanistic roles of key variables. rsc.org The multiplicity of reactive sites within arylamines makes achieving precise control over chemoselectivity and regioselectivity a central challenge. rsc.org The subtle balance of NCIs is critical in directing the reaction down a specific enantioselective pathway. Even small changes in the substrate structure can lead to a reversal of the enantioselectivity, highlighting the delicate nature of these interactions in determining the stereochemical outcome of the reaction. rsc.org
Advanced Spectroscopic Characterization Techniques for Fluorinated N Aryl Anilines
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 2,4-Difluoro-N-(4-fluorophenyl)aniline, each type of NMR analysis would provide critical pieces of the structural puzzle.
Application of ¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the protons on both aromatic rings. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by proton-proton and proton-fluorine couplings, would reveal the connectivity and spatial relationships of the protons.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts of the carbon atoms would be heavily influenced by the attached fluorine atoms and the amino bridge. Furthermore, carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would provide invaluable information for assigning the signals to specific carbon atoms in the fluorinated rings.
¹⁹F NMR for Fluorine Chemical Shifts and Coupling Patterns in Structural Characterization
As a molecule containing fluorine atoms in three different positions, ¹⁹F NMR would be an exceptionally powerful tool. biophysics.orgchemrxiv.orgnih.govnih.gov It would be expected to show three distinct signals corresponding to the fluorine atoms at the C2, C4, and C4' positions. The chemical shifts would be indicative of the electronic environment of each fluorine atom, and the coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) would provide definitive structural information.
Vibrational Spectroscopy Methodologies
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine, C-N stretching, C=C stretching vibrations for the aromatic rings, and strong C-F stretching bands, which are typically found in the 1400-1000 cm⁻¹ region.
Fourier Transform Raman Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations and other symmetric vibrations often show strong signals in the Raman spectrum, which can be weak or absent in the IR spectrum. This technique would aid in a more complete vibrational assignment for the molecule.
The generation of detailed, interactive data tables and in-depth research findings for this compound is contingent upon the future publication of experimental work detailing its synthesis and spectroscopic characterization. Without such primary sources, a scientifically rigorous article adhering to the specified outline cannot be completed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 223.21 g/mol ), electron ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern.
Upon electron impact, the molecule loses an electron to form the molecular ion (M•+), which would be observed at an m/z corresponding to its molecular weight. Due to the presence of multiple aromatic rings and heteroatoms, the molecular ion is relatively stable. However, the energy imparted during ionization is sufficient to cause fragmentation at the weakest bonds, providing valuable structural information chemguide.co.uklibretexts.org.
The primary fragmentation pathways for N-aryl anilines typically involve the cleavage of the C-N bond linking the two aromatic rings. For this compound, this would lead to several characteristic fragment ions. The fragmentation of fluorinated aromatic compounds can also involve the loss of fluorine or hydrogen fluoride (B91410) (HF) nih.govresearchgate.net. Based on established fragmentation principles for related compounds, the following key fragments are anticipated nih.gov.
Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion Structure | Chemical Formula | Predicted m/z | Description |
| [C12H8F3N]•+ | C12H8F3N | 223 | Molecular Ion (M•+) |
| [C6H4F]+ | C6H4F | 95 | 4-Fluorophenyl cation |
| [C6H3F2]+ | C6H3F2 | 112 | 2,4-Difluorophenyl cation |
| [C6H4FN]+ | C6H4FN | 110 | Fragment from cleavage adjacent to the N-H bond |
| [C6H3F2NH]+ | C6H4F2N | 129 | 2,4-Difluoroaniline (B146603) radical cation |
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the surveyed literature, its solid-state conformation can be reliably predicted based on the analysis of its parent compound, diphenylamine (B1679370), and other fluorinated N-aryl derivatives researchgate.netnih.govmdpi.com.
The crystal structure of diphenylamine reveals that the molecule is not planar. The two phenyl rings are twisted relative to each other, with a significant dihedral angle between their planes researchgate.net. This twisted conformation arises from steric hindrance between the ortho-hydrogens on the adjacent rings. A similar non-planar arrangement is expected for this compound. The fluorine substituents, while electronically significant, are not expected to fundamentally alter this core conformational feature. The precise dihedral angle will be influenced by the specific crystal packing forces and any intermolecular interactions, such as hydrogen bonding involving the N-H group or C-H···F interactions researchgate.net.
For comparative purposes, the crystallographic data for the parent compound, diphenylamine, provides a foundational model for the expected structural parameters.
Interactive Table: Crystallographic Data for Diphenylamine (Parent Compound)
| Parameter | Value | Reference |
| Chemical Formula | C12H11N | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 7.89 | researchgate.net |
| b (Å) | 28.55 | researchgate.net |
| c (Å) | 15.11 | researchgate.net |
| Dihedral Angle (°) | ~43 | researchgate.net |
| C-N Bond Length (Å) | ~1.41 | researchgate.net |
| C-N-C Bond Angle (°) | ~126 | researchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* electronic transitions within the conjugated system formed by the two phenyl rings and the lone pair of electrons on the bridging nitrogen atom.
The parent diphenylamine molecule exhibits a characteristic absorption maximum (λmax) around 285 nm in non-polar solvents. The introduction of fluorine atoms as substituents on the phenyl rings is expected to modulate the electronic properties and thus the absorption spectrum. Fluorine acts as an auxochrome, an atom which, when attached to a chromophore, alters the wavelength and intensity of absorption. This can result in either a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect.
Furthermore, the electronic transitions of N-aryl anilines are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism nih.govijcce.ac.ir. In polar solvents, the absorption maximum may shift due to differential stabilization of the electronic ground and excited states through dipole-dipole interactions researchgate.netresearchgate.net. An increase in solvent polarity typically leads to a red shift (bathochromic shift) for π → π* transitions in compounds where the excited state is more polar than the ground state.
Interactive Table: Predicted Electronic Spectroscopy Data for this compound
| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |
| π → π* (Primary) | 280 - 300 | Hypsochromic (blue) shift in polar protic solvents due to stabilization of the ground state lone pair on nitrogen. |
| π → π* (Secondary) | 240 - 260 | Less sensitive to solvent polarity compared to the primary transition. |
Computational and Theoretical Investigations of Fluorinated N Aryl Anilines
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used for its balance of accuracy and computational cost, making it a popular choice for studying the properties of organic molecules. ajchem-a.com
Optimized Geometries and Conformational Landscapes
A fundamental application of DFT is the determination of a molecule's equilibrium or optimized geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net This process involves calculating forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. The result provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
Furthermore, a conformational landscape analysis would identify various stable conformers (different spatial arrangements resulting from rotation around single bonds) and the energy barriers between them. This is particularly relevant for 2,4-Difluoro-N-(4-fluorophenyl)aniline due to the potential for rotation around the C-N bonds. If such a study were conducted, the resulting geometric parameters would typically be presented in a data table, though specific values for the title compound are not available in the searched literature.
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energy Gaps (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. ajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. akademisains.gov.my
A DFT calculation for this compound would provide the energies of the HOMO and LUMO orbitals and visualize their spatial distribution. This would show which parts of the molecule are most involved in electron donation and acceptance. This information helps in predicting how the molecule will interact with other reagents. While specific energy values for the title compound are not available, a typical analysis would present these findings in a table.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or neutral potential. akademisains.gov.my
For this compound, an MEP map would highlight the electronegative fluorine atoms and the nitrogen atom of the amine bridge as likely regions of negative potential (red or yellow). The hydrogen atoms, particularly the one on the amine group, would be expected to show positive potential (blue). This mapping provides a powerful predictive tool for identifying sites of intermolecular interactions and chemical reactions.
Prediction and Assignment of Vibrational Spectra
Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation produces a set of vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion for each frequency).
By comparing the calculated frequencies with experimental spectra, a detailed assignment of the observed absorption bands to specific functional group vibrations (e.g., N-H stretching, C-F stretching, aromatic ring modes) can be made. ajchem-a.com Often, calculated frequencies are scaled by an empirical factor to better match experimental values due to approximations in the theoretical model and the fact that calculations are typically performed on isolated molecules in the gas phase. A thorough study of this compound would provide a list of calculated frequencies and their assignments, which could be presented in a detailed table, although such specific data is not available in the searched literature.
Advanced Quantum Chemical Calculations
Beyond DFT, other more computationally intensive methods can provide even higher accuracy for certain properties.
Ab Initio Methods in Electronic Property Determination
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster) fall into this category.
While DFT is often sufficient, high-level ab initio calculations can be used to obtain very accurate electronic properties, such as ionization potentials, electron affinities, and excited state energies. These methods are computationally more demanding than DFT and are often used to benchmark results for smaller systems or when very high accuracy is required. A comprehensive computational study on this compound might employ these methods to refine the understanding of its electronic behavior, though no such published studies were identified in the performed searches.
Natural Bond Orbital (NBO) Analysis for Orbital Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. In the context of fluorinated N-aryl anilines like this compound, NBO analysis provides detailed insights into the electronic structure and the stabilizing effects of orbital interactions.
In fluorinated systems, the high electronegativity of fluorine atoms introduces significant electronic effects. wikipedia.org NBO analysis can quantify the impact of these fluorine substituents on the electron density distribution and the nature of the chemical bonds. For example, the interaction between the lone pair of a fluorine atom (nF) and the antibonding orbitals of the aromatic ring (π*) can influence the aromaticity and reactivity of the phenyl rings.
The following table illustrates typical hyperconjugative interactions and their stabilization energies that could be expected in a molecule like this compound, based on analyses of similar compounds. nih.govnih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(N) | π(C-C) of Ring 1 | High |
| n(N) | π(C-C) of Ring 2 | High |
| n(F) | σ(C-C) of the substituted ring | Moderate |
| n(F) | π(C-C) of the substituted ring | Moderate |
| C-H | σ*(C-C) | Low |
This table is illustrative and based on general principles of NBO analysis applied to similar molecular structures. Actual values would require specific calculations for this compound.
Furthermore, NBO analysis can shed light on the hybridization of atomic orbitals and how it changes with substitution, providing a more intuitive chemical picture of the bonding. nih.gov The analysis of natural hybrid orbitals (NHOs) can reveal deviations from idealized sp2 or sp3 hybridization, which in turn affects bond angles and lengths.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for predicting and interpreting the electronic absorption spectra of molecules. researchgate.net It is particularly useful for understanding the electronic transitions in complex aromatic systems such as this compound. By calculating the excitation energies, oscillator strengths, and corresponding molecular orbital (MO) contributions, TD-DFT provides a detailed picture of how the molecule interacts with UV-visible light.
For diphenylamine (B1679370) and its derivatives, the electronic spectrum is typically characterized by absorptions in the UV region. researchgate.netnist.gov These absorptions correspond to electronic transitions between different molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. nih.gov
In the case of this compound, the fluorine substituents are expected to influence the electronic absorption spectrum. The electron-withdrawing nature of fluorine can lower the energy of both the HOMO and LUMO, potentially shifting the absorption bands (a hypsochromic or blue shift, or a bathochromic or red shift). The position and intensity of these bands are also affected by the solvent environment, a phenomenon that can be modeled computationally. nih.gov
A TD-DFT calculation for this compound would typically yield data like that presented in the hypothetical table below. This table shows the calculated maximum absorption wavelength (λmax), the corresponding excitation energy, the oscillator strength (f), and the nature of the electronic transition.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~285 | ~4.35 | > 0.1 | HOMO -> LUMO | π -> π |
| ~240 | ~5.17 | > 0.1 | HOMO-1 -> LUMO | π -> π |
| ~210 | ~5.90 | > 0.1 | HOMO -> LUMO+1 | π -> π* |
This table is a representative example based on TD-DFT calculations for analogous aromatic amines. The values are illustrative and would need to be confirmed by specific calculations for the target molecule.
The major electronic transitions in such molecules are typically of the π -> π* type, involving the delocalized electrons of the aromatic rings. The HOMO is often localized on the aniline (B41778) moiety, particularly the nitrogen atom and the phenyl ring it is directly attached to, while the LUMO is distributed over the other phenyl ring. The fluorine substituents can modulate the energies of these orbitals and the charge distribution within them. researchgate.net The agreement between TD-DFT calculated spectra and experimentally measured spectra is generally good, making it a reliable tool for assigning the observed absorption bands to specific electronic transitions. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular Dynamics (MD) Simulations in Related Systems for Stability and Interaction Analysis
MD simulations model the motions of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of flexible molecules like N-aryl anilines. The central C-N-C bond and the rotations of the phenyl rings give these molecules considerable conformational freedom. MD simulations can reveal the preferred dihedral angles and how they fluctuate under different conditions (e.g., in various solvents or at different temperatures).
For substituted diphenylamines, a key aspect of their stability and function, particularly in applications like lubricants, is their thermal and chemical stability. canada.ca MD simulations can be used to assess this stability by monitoring structural parameters over time at elevated temperatures. The simulations can identify potential degradation pathways by revealing unstable conformations or strained regions of the molecule.
Furthermore, MD simulations are invaluable for analyzing intermolecular interactions. For instance, in a condensed phase (like a liquid or a solid), simulations can show how molecules of this compound would pack together and interact with each other or with solvent molecules. These interactions are governed by a combination of forces, including van der Waals forces, electrostatic interactions, and potentially weak hydrogen bonds. The fluorinated nature of the molecule would lead to specific interactions, as fluorinated compounds are known to exhibit unique packing behaviors, sometimes segregating from non-fluorinated molecules. wikipedia.org
Analysis of the radial distribution function (RDF) from an MD simulation can provide quantitative information about the local structure around a molecule. For example, the RDF between the nitrogen atom of one molecule and the fluorine atoms of its neighbors could reveal preferred interaction geometries.
Theoretical Insights into Weak Interactions and Steric Effects Governing Chemical Processes
The chemical behavior and physical properties of this compound are governed by a delicate balance of electronic and steric effects, as well as various weak non-covalent interactions. rsc.orgrsc.org
Weak Interactions: Weak non-covalent interactions are crucial in determining the three-dimensional structure and packing of fluorinated aromatic molecules. rsc.org These interactions, although individually weak, can collectively have a significant impact.
π-π Stacking: The electron-rich π systems of the two phenyl rings can interact with each other. In fluorinated aromatics, these interactions are often of a donor-acceptor nature, where a fluorine-substituted (electron-poor) ring interacts with a non-fluorinated or less-fluorinated (electron-richer) ring. wikipedia.org Computational studies on similar systems show a preference for parallel-displaced or twisted conformations over a face-to-face sandwich arrangement to maximize stabilizing orbital interactions. rsc.org
C-H···F and C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of the phenyl rings and the electronegative fluorine atoms or the π-electron clouds of the rings contribute to conformational stability and crystal packing.
Steric Effects: Steric effects, which arise from the spatial arrangement of atoms, play a significant role in the chemistry of substituted anilines. numberanalytics.comnumberanalytics.com
Influence on Reactivity: Steric hindrance can significantly impact the rates and regioselectivity of chemical reactions. rsc.org For example, in nucleophilic aromatic substitution reactions involving substituted anilines, bulky groups near the reaction center can slow down the reaction by impeding the approach of the nucleophile. numberanalytics.comresearchgate.net The fluorine atoms in this compound, while not excessively large, will exert a steric influence on reactions involving the nearby amino group or the ortho positions on the rings. Theoretical calculations can quantify this steric strain and predict its effect on reaction barriers.
Computational methods like Density Functional Theory (DFT) are used to model these weak interactions and steric effects with high accuracy, providing energy values for different conformations and transition states of reactions. researchgate.netresearchgate.net
Advanced Applications and Emerging Research Frontiers for Fluorinated N Aryl Anilines
Role as Versatile Building Blocks in Complex Organic Synthesis
Fluorinated anilines are crucial intermediates for producing active ingredients in pharmaceuticals and agrochemicals. google.com The presence of multiple fluorine atoms and the N-aryl linkage in 2,4-Difluoro-N-(4-fluorophenyl)aniline makes it a highly valuable and versatile building block for constructing complex molecular architectures.
Precursors for Novel Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least two different elements, are fundamental to medicinal chemistry and materials science. openaccessjournals.com Fluorinated anilines are frequently used as precursors in their synthesis. For instance, related compounds like 2-Fluoro-4-(trifluoromethyl)aniline are known precursors for bicyclic heterocycles such as quinolines and tricyclic systems like benzoimidazotriazines. ossila.com The synthetic utility often stems from the ability of the fluorine atom to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups on the ring. nih.gov
The structure of this compound offers multiple reaction sites for cyclization. clockss.org The difluorinated aniline (B41778) ring is primed for reactions that could lead to the formation of fused ring systems. For example, intramolecular cyclization reactions, sometimes driven by a "tert-amino effect," can be used to synthesize spiro-fused heterocycles from appropriately substituted N,N-dialkylanilines. nih.gov By analogy, this compound could serve as a key starting material for a variety of complex, poly-aromatic heterocyclic systems, potentially leading to novel scaffolds for drug discovery or new dyes and pigments.
Intermediates in the Synthesis of Fluorinated Amines and Chiral Scaffolds
The synthesis of fluorinated amines is a rapidly growing field, as the introduction of fluorine can enhance properties like metabolic stability and binding affinity in bioactive molecules. nih.govacs.org Direct functionalization of the amine group or modification of the aromatic rings of this compound could yield a new family of complex fluorinated amines. Modern synthetic methods, including deoxyfluorination and desulfurinative fluorination, provide pathways to convert amines into more complex fluorinated structures like trifluoromethylamines. nih.gov
Furthermore, chirality is a critical factor in the efficacy of many pharmaceuticals. The triarylamine scaffold of this compound provides a robust core upon which chiral centers can be installed. Its C2 symmetry, if functionalized appropriately, could be exploited in asymmetric synthesis to create enantiomerically pure compounds. Given the importance of fluorination in creating metabolically stable and potent drug candidates, using this compound as an intermediate could provide access to novel chiral fluorinated molecules for evaluation as therapeutic agents. researchgate.net
Contributions to Advanced Materials Chemistry
The electronic properties conferred by the triarylamine core and fluorine substituents position this compound as a promising candidate for applications in advanced materials, particularly in catalysis and molecular electronics.
Ligand Design in Catalysis, e.g., for Polymerization
The design of ligands is crucial in homogeneous catalysis, as the ligand's structure directly influences the catalyst's reactivity, selectivity, and stability. nih.gov Aniline derivatives are precursors to a wide range of ligands, including those used in palladium-catalyzed cross-coupling reactions. The nitrogen atom in this compound can coordinate to a metal center, and the electronic properties of the ligand can be finely tuned by the fluorine atoms. Fluorine's strong electron-withdrawing nature can modulate the electron density at the metal center, thereby affecting key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
For example, fluorinated ligands can enhance the catalytic activity and stability of metal complexes used in polymerization reactions. By incorporating a molecule like this compound into a polymer backbone or as a pendant group, it is possible to create new catalytic materials with tailored properties.
Table 1: Examples of Aniline-Derived Ligands and Their Catalytic Applications
| Ligand Class | Aniline Precursor Example | Metal | Catalytic Application |
|---|---|---|---|
| Mono-N-protected Amino Acids | Phenylalanine | Pd | C-H Functionalization |
| Phosphine (B1218219) Ligands | 2-(Dicyclohexylphosphino)aniline | Pd | Suzuki-Miyaura Coupling |
| Benzimidazole Ligands | o-Phenylenediamine | Various | Oxidation, Polymerization |
This table presents analogous ligand systems to illustrate the potential applications of aniline derivatives in catalysis.
Exploration in Molecular Electronics and Optoelectronic Devices, based on Fluorinated Aromatic Systems
Triarylamine derivatives are a cornerstone of organic electronics, widely used as hole-transport materials in devices like organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.net The core structure of this compound is that of a triarylamine. Polymers based on this structure, known as poly(triarylamine)s (PTAAs), are valued for their amorphous nature, high solubility, and stable charge carrier mobilities. sigmaaldrich.comnih.gov
The introduction of fluorine atoms has several beneficial effects for electronic materials. It tends to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org Lowering these energy levels can facilitate electron injection from electrodes and enhance the material's resistance to oxidative degradation, leading to more stable and efficient devices. rsc.org The non-planar structure of triarylamines prevents strong intermolecular packing, leading to amorphous films that are easily processed from solution. sigmaaldrich.com
Given these properties, this compound is a strong candidate for investigation in molecular electronics. jhuapl.edusigmaaldrich.com It could be used as a monomer to synthesize novel fluorinated PTAAs for OFETs or as a hole-transport material in OLEDs. Research on related fluorinated aromatic systems has shown their potential in creating transparent, durable materials for applications like triboelectric nanogenerators on touch screens, highlighting the versatility of fluorination in materials science. rsc.org
Table 2: Electronic Properties of Related Fluorinated Aromatic Systems
| Compound/Material Class | Key Feature | Potential Application | Investigated Property |
|---|---|---|---|
| Poly(triarylamine) (PTAA) | Amorphous, solution-processable | Organic Field-Effect Transistors (OFETs) | Field-effect mobility (~10⁻³ cm²/Vs) |
| Fluorinated Polyimides | Transparent, high electronegativity | Triboelectric Nanogenerators (TENGs) | Increased electrical output, low friction |
| Imidazoanthraquinone-amines | Donor-acceptor architecture | n-type materials for optoelectronics | Low LUMO energy levels (-3.18 to -3.42 eV) iaea.org |
This table shows properties of analogous materials, indicating the potential of fluorinated triarylamine structures like this compound.
Methodological Advancements and Future Research Directions
The full potential of this compound will be unlocked through continued advancements in synthetic methodologies and targeted research. Future efforts will likely focus on several key areas. First, the development of more efficient and selective synthetic routes to this and related multi-fluorinated triarylamines will be crucial for making these building blocks more accessible. This includes exploring novel catalytic methods for C-N bond formation and fluorination. mdpi.com
Second, extensive research into the reactivity of this compound is needed. This involves systematically exploring its use as a precursor for a wide range of heterocyclic compounds and as a monomer for novel fluorinated polymers. Characterizing the physical, optical, and electronic properties of these new materials will be essential.
Finally, the integration of this molecule into functional devices represents a major research frontier. nih.govpku.edu.cnnih.gov Fabricating and testing OFETs, OLEDs, and sensors using either the discrete molecule or polymers derived from it will validate its predicted utility. Computational modeling will play a vital role in guiding these efforts by predicting the properties of new materials and helping to elucidate the structure-property relationships that govern device performance. The confluence of advanced synthesis, materials characterization, and device engineering will pave the way for realizing the promise held by fluorinated N-aryl anilines.
Development of More Sustainable and Mild Synthetic Protocols for Fluorinated Anilines
The synthesis of fluorinated anilines, crucial intermediates in pharmaceuticals and materials science, has traditionally relied on methods that often require harsh conditions and hazardous reagents. However, the principles of green chemistry have spurred significant research into developing more sustainable and milder synthetic protocols. These modern approaches aim to reduce environmental impact, improve safety, and increase efficiency.
A prominent advancement is the use of visible-light-induced photocatalysis. acs.org This technique allows for the difluoroalkylation of anilines under mild conditions, often at room temperature and utilizing low-energy visible light. acs.org One such method employs an organophotocatalytic system with Eosin Y, which facilitates the reaction between anilines and ethyl difluoroiodoacetate. acs.org This process can be further enhanced by the formation of an electron donor–acceptor (EDA) complex between the aniline and the fluorinating agent, which can be directly excited by light, sometimes eliminating the need for a separate photocatalyst. acs.org These light-induced methods represent a significant step forward from classical approaches that may require high temperatures or strong acids.
Another key area of development is the replacement of hazardous fluorinating reagents. Traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are effective but pose significant handling risks. Research efforts are now directed towards more benign alternatives. researchgate.net For instance, sulfur hexafluoride (SF₆), a potent greenhouse gas but highly stable and less hazardous reagent, is being explored as a fluorine source, representing a strategy of valorizing industrial byproducts. acs.org
Even established industrial syntheses are subject to optimization for sustainability. The preparation of 2,4-difluoroaniline (B146603), a key precursor, can be achieved through a two-step process starting from 2,4,5-trichloronitrobenzene. researchgate.netrsc.org The first step involves a nucleophilic aromatic substitution where two chlorine atoms are replaced by fluorine using potassium fluoride (B91410), often in a dipolar, aprotic solvent like tetramethyl sulfone. rsc.org The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation, where the nitro group is reduced to an amine and the remaining chlorine is removed. researchgate.netnih.gov While this method is effective, research into milder catalysts and solvent recycling can further improve its environmental footprint.
The following table summarizes and compares key aspects of traditional versus modern synthetic protocols for fluorinated anilines.
| Feature | Traditional Protocols | Modern Sustainable Protocols |
| Energy Input | Often requires high temperatures and pressures. | Utilizes ambient temperature, sometimes with visible light as an energy source. acs.org |
| Reagents | May use hazardous reagents like DAST or anhydrous HF. researchgate.netresearchgate.net | Focus on less hazardous reagents (e.g., Selectfluor) or valorization of stable gases (e.g., SF₆). acs.orgnih.gov |
| Catalysts | Often relies on stoichiometric reagents or heavy metal catalysts. | Employs photoredox catalysts, organocatalysts, or phase transfer catalysts for higher efficiency. acs.orgrsc.org |
| Process Safety | Batch processes may require isolation of unstable intermediates (e.g., diazonium salts). | Continuous flow systems allow for in-situ generation and consumption of hazardous intermediates, improving safety. nih.gov |
| Solvents | Often uses volatile or toxic organic solvents. | Explores the use of greener solvents like ionic liquids or, in some cases, water. nih.gov |
Enhancing Regio- and Stereoselectivity in Fluorination Reactions
Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of fluorine atoms is a paramount challenge in the synthesis of complex molecules like fluorinated N-aryl anilines. The unique electronic properties of fluorine can dramatically alter a molecule's biological activity, making such control essential.
Regioselectivity in the fluorination of aniline derivatives is primarily governed by the electronic and steric properties of the substrate and the nature of the fluorinating agent. nih.gov The amino group of aniline is a powerful ortho-, para-directing group for electrophilic substitution. Therefore, direct electrophilic fluorination of an unprotected aniline typically yields a mixture of ortho- and para-fluorinated products. To achieve specific regioselectivity, chemists employ several strategies:
Directing Groups: A functional group can be temporarily installed on the aniline nitrogen to direct the fluorination to a specific position. For instance, a bulky protecting group can sterically hinder the ortho positions, favoring fluorination at the para position. More sophisticated directing groups can guide a catalyst to a specific C-H bond, enabling otherwise difficult-to-achieve fluorination patterns. researchgate.net
Substrate Control: In substrates already containing substituents, the combined electronic effects of all groups on the ring dictate the position of further fluorination. For example, in the synthesis of this compound, the fluorination of a precursor like N-(4-fluorophenyl)aniline would be directed by both the amine and the existing fluorine atom.
Catalyst and Reagent Choice: The mechanism of fluorination—electrophilic, nucleophilic, or radical—plays a crucial role. nih.gov For example, visible-light-induced methods can generate radical species whose reactivity patterns differ from classical electrophilic reactions, sometimes providing alternative regioselectivities, such as para-difluoroalkylation of aniline derivatives. acs.org Palladium-catalyzed fluorination of aryl triflates using specialized biaryl monophosphine ligands has been shown to afford high regioselectivity, preventing the formation of undesired positional isomers that can plague other methods. nih.gov
Stereoselectivity becomes critical when the target molecule or its precursors contain chiral centers. While the specific compound this compound is achiral, the principles of stereoselective fluorination are vital for creating its more complex, chiral analogs or precursors. Key strategies include:
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate, which directs the fluorinating agent to one face of the molecule over the other, inducing diastereoselectivity. Subsequent removal of the auxiliary provides the enantioenriched product. This approach has been successfully used in the synthesis of fluorinated β-amino acids. nih.gov
Asymmetric Catalysis: This is one of the most powerful methods for creating chiral fluorinated molecules. A chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer. nih.govresearchgate.net For example, nickel-DBFOX complexes have been used for the highly enantioselective fluorination of α-aryl acetic acid derivatives. researchgate.net
Substrate-Controlled Diastereoselectivity: In molecules that already possess a stereocenter, that center can influence the stereochemical outcome of a subsequent fluorination reaction at a different position. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals. nih.gov
The following table outlines the factors influencing selectivity in fluorination reactions.
| Selectivity Type | Influencing Factors | Examples of Control Strategies |
| Regioselectivity | Electronic effects (activating/deactivating groups), Steric hindrance, Reaction mechanism (electrophilic, nucleophilic, radical). nih.gov | Use of protecting/directing groups researchgate.net, Tuning catalyst/ligand systems nih.gov, Choice of fluorinating reagent (e.g., Selectfluor vs. nucleophilic fluoride). nih.gov |
| Stereoselectivity | Presence of existing stereocenters, Chiral environment. | Attachment of chiral auxiliaries nih.gov, Employment of chiral catalysts (metal-ligand complexes) nih.govresearchgate.net, Substrate-controlled reactions. nih.gov |
Bridging 19F-Chemistry and 18F-Radiochemistry for Advanced Chemical Applications
A significant frontier in fluorine chemistry is bridging the gap between conventional synthesis using the stable isotope fluorine-19 (¹⁹F) and radiochemistry using the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful diagnostic tool that allows for the non-invasive visualization of biochemical processes in vivo, but it relies on the rapid and efficient synthesis of molecules labeled with short-lived radionuclides like ¹⁸F (half-life ≈ 110 minutes). researchgate.netresearchgate.net
The challenge lies in adapting the robust and varied methods of ¹⁹F synthesis to the stringent requirements of ¹⁸F radiolabeling. Key differences and challenges include:
Stoichiometry and Scale: ¹⁹F synthesis is performed on a macro scale (millimoles to moles), whereas ¹⁸F is produced in picomolar to nanomolar quantities ("no-carrier-added") and reacted with a large excess of the precursor molecule. nih.gov
Time Constraints: The short half-life of ¹⁸F necessitates extremely rapid reaction, purification, and formulation times, typically under one hour. researchgate.net
Fluorine Source: ¹⁸F is almost exclusively produced and used as nucleophilic [¹⁸F]fluoride ion (e.g., from [¹⁸F]KF), whereas ¹⁹F chemistry benefits from a vast array of stable electrophilic, nucleophilic, and radical fluorinating reagents that are not available in an ¹⁸F form. nih.govnih.gov
To overcome these hurdles, "late-stage fluorination"—the introduction of the ¹⁸F atom in the final synthetic step—is crucial. acs.orgresearchgate.net This has driven the development of novel radiolabeling methods that can fluorinate complex, non-activated aromatic rings, such as those in N-aryl anilines, under mild conditions compatible with ¹⁸F chemistry.
One of the most successful strategies has been the development of transition-metal-mediated radiofluorination . Copper-mediated methods, in particular, have proven highly effective. These reactions allow the nucleophilic [¹⁸F]fluoride to be used for the fluorination of electron-rich and electron-neutral arenes, which are unreactive in traditional nucleophilic aromatic substitution (SₙAr) reactions. nih.gov Common precursors for these reactions include aryl boronic esters (e.g., arylBPin) and arylstannanes. nih.govnih.govmdpi.com The process typically involves a copper catalyst, such as [Cu(OTf)₂(py)₄], that facilitates the C-F bond formation. nih.gov These methods have been successfully automated and used to produce clinical PET tracers. rsc.orgmdpi.commdpi.com
For aniline-containing structures specifically, direct radiofluorination is challenging. A clever strategy involves the conversion of the aniline into a more reactive, stable precursor. For example, anilines can be converted into N-arylsydnone intermediates. nih.gov These stable, crystalline precursors can be readily prepared and then undergo regioselective nucleophilic radiofluorination with [¹⁸F]fluoride, providing a practical route to [¹⁸F]fluoroarenes derived from anilines. nih.gov This approach is compatible with automated synthesis modules and has been used for the ¹⁸F-labeling of peptides. nih.gov
The following table highlights the key differences and bridging strategies between ¹⁹F and ¹⁸F chemistry.
| Aspect | ¹⁹F-Chemistry (Conventional Synthesis) | ¹⁸F-Radiochemistry (PET Synthesis) | Bridging Strategies & Methodologies |
| Scale | Millimole to Mole | Picomole to Nanomole | Late-stage fluorination of complex precursors. acs.orgresearchgate.net |
| Time | Hours to Days | < 2-3 Half-lives (typically < 60-90 min) | High-yield, rapid reactions; automated synthesis modules. nih.govmdpi.com |
| Fluorine Source | Diverse electrophilic (NFSI, Selectfluor), nucleophilic (KF, TBAF), and radical reagents. nih.gov | Primarily nucleophilic [¹⁸F]F⁻ from a cyclotron. nih.govnih.gov | Development of methods to use [¹⁸F]F⁻ for fluorinating diverse precursors (e.g., aryl boronic esters, arylstannanes). nih.govnih.gov |
| Substrate Scope | Very broad, including electron-rich arenes via various methods. | Historically limited to activated arenes (SₙAr) or harsh conditions. nih.govnih.gov | Transition-metal (especially Copper) mediated fluorination nih.govmdpi.com, Conversion of functional groups (e.g., anilines to sydnones). nih.gov |
This interplay between synthetic disciplines is crucial for translating the vast potential of fluorinated compounds from the laboratory bench to clinical applications, enabling the development of novel molecular imaging agents for disease diagnosis and drug development. researchgate.netresearchgate.net
Conclusion and Future Research Perspectives
Summary of Current Research Trends in the Synthesis and Understanding of Fluorinated N-Aryl Anilines
The synthesis of fluorinated N-aryl anilines, a class of diarylamines, is dominated by transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing the crucial carbon-nitrogen (C-N) bond. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.org Research in this area focuses on the development of sophisticated catalyst systems to enhance reaction efficiency, expand substrate scope, and achieve milder reaction conditions.
Key trends include the design of new phosphine (B1218219) ligands and the use of alternative metal catalysts.
Ligand Development: The evolution of bulky, electron-rich phosphine ligands has been instrumental in improving the efficiency of the Buchwald-Hartwig amination. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com The development of bidentate phosphine ligands, for instance, was a significant step forward, allowing for the reliable coupling of primary amines. wikipedia.org
Alternative Catalysts: While palladium has been the traditional choice, there is growing interest in using more abundant and cost-effective metals like nickel. researchgate.net Nickel-catalyzed C-N cross-coupling reactions are emerging as a viable alternative, particularly for the coupling of aryl chlorides. researchgate.net
Photoredox Catalysis: A significant recent trend is the merger of photoredox catalysis with transition metal catalysis. nih.gov This dual catalytic approach uses visible light to generate reactive radical intermediates, enabling C-N bond formation under exceptionally mild conditions. nih.govnih.gov This method has been successfully applied to the synthesis of various nitrogen-containing compounds. acs.orgresearchgate.netvirginia.edu
The direct reductive cross-coupling of nitroarenes represents another innovative strategy, avoiding the need for pre-formed anilines and thus improving step economy. rsc.org Furthermore, methods utilizing aryne intermediates are being explored for the synthesis of fluorinated aromatic compounds. rsc.org
Emerging Challenges and Opportunities in the Synthesis and Study of 2,4-Difluoro-N-(4-fluorophenyl)aniline
The synthesis and study of asymmetrically substituted polyfluorinated diarylamines like this compound present specific challenges and opportunities.
Challenges:
Regioselectivity: A primary challenge in synthesizing an unsymmetrical diarylamine is controlling regioselectivity. When coupling two different aryl groups, the reaction must be directed to form the desired isomer exclusively. This can be particularly difficult when the electronic properties of the coupling partners are similar. The synthesis of unsymmetrical diaryl ethers faces similar regioselectivity issues. organic-chemistry.org
Reactivity of Fluorinated Substrates: The presence of multiple fluorine atoms on the aromatic rings significantly alters their electronic properties. The strong electron-withdrawing nature of fluorine can deactivate the aryl halide towards oxidative addition, a key step in many cross-coupling reactions. Conversely, it can make the resulting fluorinated anilines unstable under the harsh basic conditions often required for C-N coupling. nih.gov
Purification: The synthesis can result in a mixture of the desired product, starting materials, and side products (such as symmetrically coupled diarylamines), complicating the purification process.
Opportunities:
Advanced Materials: The unique electronic properties conferred by the fluorine atoms make this compound and similar structures promising candidates for advanced materials. Fluorinated organic molecules are in high demand for applications in materials science, including as components in liquid crystal devices and organic light-emitting diodes (OLEDs). northwestern.edu
Medicinal Chemistry: Fluorine is a key element in many pharmaceuticals due to its ability to modulate properties like metabolic stability and lipophilicity. acs.orgresearchgate.net While this specific compound's application is not the focus, its structural motif is relevant to the design of new bioactive molecules. The synthesis of fluorinated anilines is valuable as the fluoroalkyl groups can protect against metabolic oxidation. nih.gov
Mechanistic Studies: The synthesis of this molecule provides an excellent platform for studying the intricacies of C-N cross-coupling reactions involving polyfluorinated substrates. Investigating the reaction kinetics and the influence of fluorine substitution patterns can lead to the development of more efficient and selective synthetic protocols. nih.gov
A comparison of catalytic systems often used for diarylamine synthesis is presented below.
| Catalyst System | Typical Ligand(s) | Common Base(s) | Key Advantages |
| Palladium-based | Buchwald-type phosphines (e.g., XPhos, SPhos), BINAP, DPPF | Sodium t-butoxide, Cesium carbonate | High functional group tolerance, broad substrate scope. wikipedia.org |
| Nickel-based | NHC ligands (e.g., IPr), dppf | Sodium t-butoxide, Potassium phosphate | Cost-effective, effective for aryl chlorides. researchgate.net |
| Copper-based | Phenanthroline, DMEDA | Potassium phosphate, Cesium carbonate | Historically used (Ullmann condensation), milder conditions than original Ullmann. |
| Photoredox/Dual Catalysis | Iridium or Ruthenium photocatalysts combined with Ni or Cu catalysts | Organic bases | Extremely mild conditions (room temp, visible light), novel reactivity pathways. nih.govnih.gov |
Prospective Research Avenues for Fluorinated N-Aryl Anilines in Academic Inquiry
The field of fluorinated N-aryl anilines is rich with potential for future academic exploration, building upon current trends and addressing existing challenges.
Development of Novel Catalytic Systems: There is a continuous need for more efficient, sustainable, and cost-effective synthetic methods. Future research will likely focus on:
Earth-Abundant Metal Catalysis: Expanding the scope and efficiency of catalysts based on iron, cobalt, and nickel to replace precious metals like palladium and iridium. researchgate.net
Ligand-Free and Solvent-Free Conditions: Designing reactions that minimize waste by operating without specialized ligands or in the absence of conventional solvents, potentially using mechanochemistry or solvent-free melts. researchgate.net
Computational and Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for rational catalyst design. Prospective research includes:
In-depth DFT Studies: Using Density Functional Theory (DFT) to model reaction pathways, predict regioselectivity, and understand the electronic effects of fluorine substitution on transition states and intermediates. acs.orgnih.gov
Kinetic Analysis: Performing detailed kinetic studies on the coupling of polyfluorinated substrates to elucidate rate-limiting steps and optimize reaction conditions. nih.gov
Exploration of New Applications: The unique properties of fluorinated N-aryl anilines suggest their potential in various high-technology fields.
Organic Electronics: Synthesizing and characterizing novel fluorinated diarylamines and triarylamines as hole-transport materials in OLEDs, perovskite solar cells, and organic field-effect transistors (OFETs). The fluorine atoms can enhance material stability and tune energy levels. northwestern.edu
Supramolecular Chemistry: Investigating the non-covalent interactions (e.g., halogen bonding, hydrogen bonding) of these molecules to construct complex, self-assembled architectures with unique functions.
Greener Synthetic Routes: Aligning with the principles of green chemistry, future work will aim to:
Utilize Bio-based Feedstocks: Exploring routes to fluorinated aromatics from renewable resources.
Flow Chemistry: Adapting current synthetic methods to continuous flow processes, which can offer better control, improved safety, and easier scalability compared to batch reactions.
By pursuing these avenues, the academic community can continue to advance the fundamental science and practical applications of fluorinated N-aryl anilines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
